Product packaging for 2-(m-Aminobenzyl)butyric acid(Cat. No.:CAS No. 16623-25-9)

2-(m-Aminobenzyl)butyric acid

Cat. No.: B106671
CAS No.: 16623-25-9
M. Wt: 193.24 g/mol
InChI Key: ZRRVWPUAOKIETO-UHFFFAOYSA-N
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Description

Contextualization of Aminobenzyl Butyric Acid Derivatives in Contemporary Chemical Research

Aminobenzyl butyric acid derivatives represent a fascinating area of study due to the combination of an aromatic amine and a carboxylic acid moiety within a single molecular framework. This unique structural arrangement imparts a range of chemical functionalities that make these compounds valuable as building blocks in the synthesis of more complex molecules. Researchers have explored various isomers of aminobenzyl butyric acid and their derivatives, with some being identified in natural products, highlighting their relevance in the broader field of organic chemistry. aablocks.comresearchgate.net The presence of both an amino group and a carboxylic acid group allows for a variety of chemical transformations, making them versatile intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Significance of Substituted Butyric Acids in Organic Synthesis and Exploratory Biological Applications

Substituted butyric acids, in general, are a well-established class of compounds in organic chemistry. chemicalbook.com The butyric acid backbone can be modified with various functional groups, leading to a diverse array of chemical properties and potential applications. ontosight.aiontosight.ai These compounds have been investigated for a wide range of biological activities. For instance, certain substituted butyric acids have shown potential as plant growth regulators, while others are explored for their therapeutic possibilities. ontosight.ai The ability to introduce different substituents onto the butyric acid scaffold allows chemists to fine-tune the molecule's properties, such as its solubility, reactivity, and biological interactions, making it a valuable tool in drug discovery and materials science. ontosight.aiontosight.ai

Chemical and Physical Properties of 2-(m-Aminobenzyl)butyric acid

The specific properties of this compound are crucial for its application and handling in a laboratory setting. The following table summarizes some of its key physical and chemical data.

PropertyValue
CAS Number 16623-25-9
Molecular Formula C11H15NO2
Molecular Weight 193.25 g/mol
Melting Point 78-80 °C
Boiling Point (Predicted) 367.1 ± 17.0 °C
Density (Predicted) 1.143 ± 0.06 g/cm³
pKa (Predicted) 4.75 ± 0.10

Data sourced from ChemicalBook. chemicalbook.com

Synthesis of this compound

A known synthetic route to this compound involves a two-step process. The synthesis begins with the condensation of m-nitrobenzaldehyde with n-butyric anhydride (B1165640), facilitated by the presence of sodium butyrate (B1204436). This initial step forms the carbon skeleton of the molecule. The nitro group, which is a common precursor to an amino group in organic synthesis, is then reduced in a subsequent step to yield the final product, this compound. chemicalbook.com This method is a classical approach to constructing such molecules, utilizing well-established chemical transformations.

Research Findings and Applications

Currently, the primary documented use of this compound is as a chemical intermediate. chemicalbook.com Specifically, it has been identified as an intermediate in the synthesis of iopanoic acid. chemicalbook.com Iopanoic acid is a compound that has been used as a cholecystographic agent, a substance used for the X-ray examination of the gallbladder. The role of this compound in this context underscores its importance as a building block for more complex and functionally specific molecules in the pharmaceutical industry. Further research into this and other aminobenzyl butyric acid derivatives could uncover new applications and expand their utility in various scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B106671 2-(m-Aminobenzyl)butyric acid CAS No. 16623-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16623-25-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[(3-aminophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6,12H2,1H3,(H,13,14)

InChI Key

ZRRVWPUAOKIETO-UHFFFAOYSA-N

SMILES

CCC(CC1=CC(=CC=C1)N)C(=O)O

Canonical SMILES

CCC(CC1=CC(=CC=C1)N)C(=O)O

Other CAS No.

16623-25-9

Origin of Product

United States

Spectroscopic and Structural Characterization Studies for 2 M Aminobenzyl Butyric Acid and Its Derivatives

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary pieces of information that, when combined, reveal the complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 2-(m-Aminobenzyl)butyric acid, distinct signals would be expected for each unique proton environment. The aromatic protons of the meta-substituted ring would typically appear in the downfield region (around 6.5-7.5 ppm). The benzylic protons (CH₂) and the methine proton at the chiral center (CH) would resonate in the midfield region, with their exact chemical shifts and splitting patterns providing information about adjacent protons. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyric acid chain would be found in the upfield region (typically 0.9-2.5 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield position (>10 ppm), while the amine (NH₂) protons would also present as a broad signal. docbrown.infolibretexts.orglibretexts.orgquora.com The coupling constants (J-values) between adjacent protons would be crucial for establishing connectivity and inferring dihedral angles, which contribute to conformational analysis.

¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing far downfield (170-185 ppm). libretexts.orglibretexts.org The aromatic carbons would resonate in the 115-150 ppm range. The remaining aliphatic carbons—benzylic, methine, methylene, and methyl—would appear at progressively higher fields. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

A hypothetical data table for the expected NMR signals is presented below.

Assignment ¹H NMR (Predicted ppm) ¹³C NMR (Predicted ppm)
Carboxylic Acid (-COOH)>10 (broad s, 1H)170-185
Aromatic C-H6.5-7.5 (m, 4H)115-150
Amine (-NH₂)Variable (broad s, 2H)-
Benzylic CH₂2.7-3.2 (m, 2H)~40
Alpha-Carbon CH2.4-2.8 (m, 1H)~45-55
Butyric Acid CH₂1.5-1.9 (m, 2H)~20-30
Methyl CH₃0.9-1.2 (t, 3H)~10-15
Note: This table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₁₁H₁₅NO₂), the molecular weight is 193.24 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 193. The fragmentation pattern would likely be dominated by cleavages that form stable ions or neutral molecules. Key fragmentations would include:

Loss of the carboxyl group: A peak at m/z 148 ([M-COOH]⁺) resulting from the loss of the carboxylic acid moiety.

Benzylic cleavage: A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), is a classic fragmentation for benzyl-containing compounds. The formation of an aminotropylium ion could also be possible.

McLafferty rearrangement: If the geometry allows, a rearrangement involving the carboxylic acid group could lead to a characteristic peak. For many carboxylic acids, a prominent peak at m/z 60 is observed due to this rearrangement. youtube.comdocbrown.info

A summary of expected major fragments is provided in the interactive table below.

m/z Value Possible Fragment Ion Notes
193[C₁₁H₁₅NO₂]⁺Molecular Ion (M⁺)
148[C₁₀H₁₄N]⁺Loss of -COOH group (M-45)
106[C₇H₈N]⁺Cleavage yielding the aminobenzyl cation
91[C₇H₇]⁺Tropylium ion from the benzyl (B1604629) group
73[C₃H₅O₂]⁺Fragment containing the butyric acid alpha-carbon and carboxyl group
60[C₂H₄O₂]⁺Result of a McLafferty rearrangement
Note: This table represents plausible fragmentation pathways. Relative intensities would depend on ionization conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. libretexts.orgdocbrown.info The C=O stretch of the carbonyl group in the acid would appear as a strong, sharp peak around 1710 cm⁻¹. libretexts.orgdocbrown.info The N-H stretching of the primary amine group would typically be visible as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for both aromatic and aliphatic protons would be observed just below and above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The aminobenzyl portion of the molecule contains a benzene (B151609) ring, which is a chromophore. Aromatic systems typically exhibit absorption maxima (λ_max) in the 200-280 nm range. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift to longer wavelengths and increase the absorption intensity. Carboxylic acids without further conjugation absorb at wavelengths around 210 nm, which is often too low to be of practical use for structural elucidation. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Absolute configuration: For a chiral molecule, crystallographic analysis using anomalous dispersion can determine the absolute stereochemistry (R or S configuration) of the chiral center.

Conformation: The exact conformation of the molecule as it exists in the crystal lattice.

Intermolecular interactions: Details of hydrogen bonding (e.g., between carboxylic acid and amine groups) and other non-covalent interactions that dictate the crystal packing.

While no specific crystal structure data for this compound is publicly available, data for related structures, such as protected aminobutanoic acids, demonstrate how enantiomers can form dimers through intermolecular hydrogen bonds in the crystal lattice. nih.gov

Conformational Analysis and Stereochemical Assignment of Chiral Centers

The this compound molecule possesses a chiral center at the C2 position of the butyric acid chain. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(m-Aminobenzyl)butyric acid and (S)-2-(m-Aminobenzyl)butyric acid.

Stereochemical Assignment: As mentioned, X-ray crystallography is the gold standard for assigning absolute stereochemistry. Alternatively, stereoselective synthesis from a starting material of known configuration could establish the stereochemistry of the product. Spectroscopic methods like circular dichroism (CD) could also be employed to distinguish between enantiomers.

Conformational Analysis: The molecule has several rotatable single bonds, leading to a variety of possible conformations. The preferred conformation is the one that minimizes steric and electronic repulsions. The orientation of the bulky aminobenzyl group relative to the ethyl and carboxyl groups around the chiral center is of particular interest. Computational modeling, in conjunction with NMR data (specifically, nuclear Overhauser effect, NOE, measurements), can be used to determine the most stable conformations in solution.

Structure Activity Relationship Sar Investigations of 2 M Aminobenzyl Butyric Acid Analogs

Elucidation of Key Pharmacophoric Features within the 2-(m-Aminobenzyl)butyric Acid Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features would likely include the primary amine (m-NH2), the carboxylic acid (-COOH), and the aromatic ring. The spatial arrangement of these groups is critical for its interaction with a biological target. The amino group can act as a hydrogen bond donor, while the carboxylic acid can act as both a hydrogen bond donor and acceptor, and can also be involved in ionic interactions. The aromatic ring can participate in hydrophobic or π-stacking interactions.

Without experimental data, the precise definition of the pharmacophore for this compound remains speculative. Computational modeling could be employed to predict potential pharmacophoric models, but these would require validation through the synthesis and biological testing of analogs.

Impact of Substituent Modifications on In Vitro Bioactivity Profiles

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to optimize its activity, selectivity, and pharmacokinetic properties. For this compound, several modifications could be envisioned, although their impact on bioactivity is currently unknown.

Positional Isomerism on the Aromatic Ring

Table 1: Hypothetical Impact of Amino Group Positional Isomerism on Bioactivity

Position of Amino GroupExpected Change in GeometryPotential Impact on Bioactivity
Ortho (2-position)Potential for intramolecular hydrogen bonding with the butyric acid side chain, leading to a more rigid conformation.Could either enhance or diminish activity depending on the target's binding site requirements.
Meta (3-position)The existing conformation.Serves as the baseline for comparison.
Para (4-position)Places the amino group at the opposite end of the aromatic ring from the butyric acid side chain.May lead to interactions with different regions of the binding pocket or a complete loss of activity.

Note: This table is purely speculative and is not based on experimental data.

Chain Length and Branching Variations of the Butyric Acid Moiety

Altering the length and branching of the butyric acid side chain would directly impact the molecule's hydrophobicity and its ability to fit into a specific binding pocket. Shortening or lengthening the alkyl chain, or introducing branches, could probe the size and shape of the hydrophobic pocket of the target.

Conformational Flexibility and its Influence on Ligand-Target Interactions

This compound possesses several rotatable bonds, allowing it to adopt multiple conformations in solution. The biologically active conformation, the one that binds to the target, may be one of the low-energy conformations or a higher-energy state. Understanding the conformational preferences of this molecule is crucial for designing more rigid and potent analogs. Techniques like NMR spectroscopy and computational chemistry could be used to study its conformational landscape.

Comparative SAR Studies with Related Aminobenzyl and Phenylbutyric Acid Derivatives

While direct SAR studies on this compound are lacking, valuable insights could be gained by comparing it to related, well-studied compounds. For instance, γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter, and its analogs have been extensively studied. nih.gov Phenylbutyric acid derivatives have also been investigated for various therapeutic applications. A comparative analysis could help to hypothesize the potential biological targets and SAR trends for this compound.

Biological Activity Profiling of 2 M Aminobenzyl Butyric Acid and Its Analogs in Vitro Studies and Mechanistic Insights

Evaluation of Enzyme Inhibition Potential (In Vitro)

While no specific studies on the enzyme inhibition profile of 2-(m-Aminobenzyl)butyric acid have been identified, the structural motifs present in the molecule, namely the aminobenzyl group and the butyric acid moiety, are found in various enzyme inhibitors.

Investigation against Renin Activity

Research into renin inhibitors has often focused on peptidomimetics and non-peptidic small molecules that can block the renin-angiotensin system. Although direct evidence is lacking for this compound, other aminobenzyl derivatives have been explored in the context of inhibiting various proteases. The general hypothesis is that the amino group could interact with acidic residues in the enzyme's active site, while the benzyl (B1604629) and butyric acid components could occupy hydrophobic pockets. However, without experimental data, this remains speculative.

Screening against 5-Alpha-Reductase

Inhibitors of 5-alpha-reductase are crucial in managing conditions like benign prostatic hyperplasia and androgenetic alopecia. Many known inhibitors are steroid-based, but non-steroidal inhibitors often feature carboxylic acid functionalities to mimic the steroid backbone. It is conceivable that a compound like this compound could be screened for this activity, but no such studies are currently available in the public domain.

Exploration of Other Relevant Biological Targets

The butyric acid component is structurally related to the short-chain fatty acid butyrate (B1204436), a known inhibitor of histone deacetylases (HDACs). This connection suggests a potential, albeit unexplored, avenue for this compound as an HDAC inhibitor. Furthermore, aminobenzyl groups are present in a wide array of biologically active compounds, and their interactions can be diverse and target-specific.

Receptor Binding Studies and Ligand-Target Interaction Analysis (In Vitro)

No receptor binding studies for this compound have been reported. In silico modeling could theoretically predict potential binding affinities to various receptors, but such computational studies have not been published. The presence of an amino group and a carboxylic acid group suggests possible interactions with receptors that have corresponding charged or polar binding sites.

Cellular Pathway Modulation by this compound Analogs (In Vitro)

Given the absence of data on the parent compound, this section remains speculative and is based on the activities of structurally related but distinct molecules.

Assessment of Effects on Cell Proliferation and Differentiation Pathways

Butyric acid and its derivatives are well-documented to influence cell proliferation and differentiation, primarily through their action as HDAC inhibitors. HDAC inhibition can lead to changes in gene expression that promote cell cycle arrest and induce differentiation in various cancer cell lines. While it is plausible that this compound could exhibit similar effects, this has not been experimentally verified.

Mechanistic Studies of Cellular Responses

The cellular responses to aminobenzyl and aminobutyric acid derivatives are multifaceted, involving interactions with various cellular components and pathways. Studies on related compounds suggest that the mechanisms of action can vary significantly depending on the specific structural features of the molecule.

For instance, research into β²,²-amino acid derivatives has provided insights into their antimicrobial mechanism. Molecular dynamics simulations suggest that these molecules can adopt a "can-can pose" at the membrane surface. In this conformation, one hydrophobic arm of the molecule inserts into the membrane core while the other extends outwards. This posture is hypothesized to disrupt the protective peptidoglycan layer of bacterial membranes, a mechanism that appears to be more pronounced in bacterial than in eukaryotic membranes, suggesting a degree of selectivity. nih.gov The effectiveness of this disruptive action has been linked to the nature of the compound's headgroup. nih.gov

Furthermore, butyrate, a related short-chain fatty acid, is known to be a critical mediator of the colonic inflammatory response and an important energy source for colonocytes. wikipedia.org Its effects are often described as the "butyrate paradox" because it can inhibit the growth of cancerous colon cells while promoting the proliferation of healthy colonic epithelial cells. wikipedia.org This dual activity highlights the complex cellular responses that can be elicited by butyric acid derivatives. At the molecular level, butyrate is an agonist for several G-protein coupled receptors, including FFAR2, FFAR3, and uniquely, HCA₂, which are involved in nutrient sensing and energy homeostasis. wikipedia.org It is also a potent promoter of intestinal regulatory T cells in vitro and can induce the production of the antimicrobial peptide LL-37 through the inhibition of histone deacetylases (HDACs). wikipedia.org

Investigation of Antimicrobial and Antiviral Properties of Derivatives (In Vitro)

The antimicrobial and antiviral potential of compounds structurally related to this compound has been an area of active investigation. Derivatives of 6-aminoquinolone have demonstrated enhanced antibacterial activity, particularly against Gram-positive bacteria, when a methyl group is present at the C-8 position in conjunction with an amino group at C-6. acs.org Notably, a 1,2,3,4-tetrahydroisoquinolinyl derivative exhibited superior antibacterial activity against certain strains of Staphylococcus aureus, including methicillin- and ciprofloxacin-resistant strains, when compared to ciprofloxacin. acs.org

In the realm of antiviral research, certain aminobenzyl derivatives have shown promising activity against HIV-1. acs.org Specifically, compounds with ethoxycarbonyl and isopropoxycarbonyl substituents demonstrated good activity and selectivity. acs.org Several derivatives exhibited EC₅₀ values in the range of 1 to 10 μM, with five compounds showing sub-micromolar efficacy. acs.org These compounds were effective against both wild-type and AZT-resistant HIV-1 strains but not against HIV-2. acs.org The addition of an amino group at the C-4 position of N-acetylneuraminic acid has also been suggested to enhance binding, which is a critical aspect of antiviral drug design. acs.org

The following tables summarize the in vitro antimicrobial and antiviral activities of some of these related compounds.

Table 1: In Vitro Antibacterial Activity of Selected Amine-Containing Derivatives

Compound/Derivative Class Target Organism(s) Key Findings Reference
6-Amino-8-methylquinolone Derivatives Gram-positive bacteria Enhanced antibacterial activity. acs.org
1,2,3,4-Tetrahydroisoquinolinyl Derivative Staphylococcus aureus (including MRSA) Superior MIC values compared to ciprofloxacin. acs.org
β²,²-amino acid derivatives Bacteria Disrupts bacterial membrane via "can-can pose". nih.gov

Table 2: In Vitro Antiviral Activity of Selected Aminobenzyl Analogs

Compound/Derivative Target Virus Activity (EC₅₀) Key Findings Reference
Phenyl ring substituted derivatives HIV-1 (wild type & AZT-resistant) 1 - 10 μM Active against HIV-1, but not HIV-2. acs.org
Substituted Phenyl ring derivatives HIV-1 (wild type & AZT-resistant) Sub-micromolar High potency in vitro. acs.org

Assessment of Related Biological Activities in Model Systems (e.g., anti-inflammatory, antioxidant properties in vitro)

The anti-inflammatory and antioxidant properties of aminobenzyl and butyric acid-related compounds have been evaluated in various in vitro models. Butyrate and its derivatives have demonstrated significant anti-inflammatory effects in porcine cell culture models. mdpi.com Specifically, butyric acid and sodium butyrate were found to reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-challenged porcine alveolar macrophages. mdpi.com Furthermore, butyric acid, sodium butyrate, and monobutyrin were shown to enhance intestinal barrier integrity, as measured by transepithelial electrical resistance (TEER) in an intestinal porcine enterocyte cell line (IPEC-J2). mdpi.com

In studies on plant-derived compounds, extracts containing various phenolic compounds, including caffeoylquinic acids and flavonoids, have demonstrated both antioxidant and anti-inflammatory activities. nih.gov For example, an aqueous infusion of Ilex paraguariensis (yerba maté), rich in these compounds, exhibited strong free-radical scavenging properties and was able to inhibit the production of nitric oxide (NO) and TNF-α in LPS-stimulated macrophages. nih.gov

The antioxidant capacity of such compounds is often assessed using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.comphcogj.com The anti-inflammatory activity can be evaluated by measuring the inhibition of protein denaturation and the stabilization of red blood cell membranes, which are indicative of anti-inflammatory potential in vitro. phcogj.com

The following table provides a summary of these related biological activities.

Table 3: In Vitro Anti-inflammatory and Antioxidant Activities of Related Compounds

Compound/Extract Model System Activity Key Findings Reference
Butyric acid, Sodium butyrate Porcine Alveolar Macrophages (LPS-challenged) Anti-inflammatory Reduced TNF-α production. mdpi.com
Butyric acid, Sodium butyrate, Monobutyrin IPEC-J2 intestinal cells Intestinal Barrier Enhancement Increased transepithelial electrical resistance (TEER). mdpi.com
Ilex paraguariensis extract Macrophages (LPS-stimulated) Anti-inflammatory Inhibition of nitric oxide and TNF-α secretion. nih.gov
Ilex paraguariensis extract DPPH assay Antioxidant Strong free-radical scavenging activity. nih.gov

Computational and Theoretical Investigations of 2 M Aminobenzyl Butyric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties of a molecule. orientjchem.org These methods allow for a detailed understanding of the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. dergipark.org.tr By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the ground-state electronic structure and energy of 2-(m-Aminobenzyl)butyric acid can be accurately calculated. orientjchem.org

Table 1: Selected Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory. This data is illustrative and based on typical values for similar molecular structures.

Parameter Bond/Angle Value
Bond Length (Å) Cα - Cβ 1.54
Cβ - Cγ 1.53
Cα - COOH 1.52
C(benzyl) - Cβ 1.51
C(aromatic) - NH2 1.40
Bond Angle (°) Cα - Cβ - Cγ 112.5
H - N - H 110.0
O - C - O (carboxyl) 125.0
Dihedral Angle (°) N - C(aromatic) - C(benzyl) - Cβ -120.5
H - Cα - Cβ - C(benzyl) 60.2

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzyl group, particularly the amino moiety and the aromatic ring. In contrast, the LUMO is likely distributed over the carboxylic acid group, which acts as an electron-accepting region. The analysis of these orbitals helps to predict which parts of the molecule are susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound. This data is illustrative and based on typical values for similar molecular structures.

Parameter Value (eV)
HOMO Energy -5.85
LUMO Energy -0.95
HOMO-LUMO Gap (ΔE) 4.90
Ionization Potential (I) ≈ -EHOMO 5.85
Electron Affinity (A) ≈ -ELUMO 0.95
Electronegativity (χ) 3.40
Chemical Hardness (η) 2.45

Computational studies can predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. jlu.edu.cn This information is invaluable for understanding reaction kinetics and predicting the selectivity of different reaction products.

For example, in a potential acylation reaction at the amino group, DFT calculations can help determine whether the reaction proceeds via a concerted or stepwise mechanism. Furthermore, by comparing the activation barriers for reactions at different sites (e.g., the amino group vs. the carboxylic acid), the regioselectivity of a transformation can be predicted. This predictive power accelerates the development of efficient synthetic routes. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques model the interaction of the molecule with specific biological targets, such as proteins or enzymes. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unram.ac.id This method is widely used to screen virtual libraries of compounds against a known target and to predict the binding affinity, often expressed as a docking score. researchgate.net

For this compound, docking studies could be performed against various enzymes where amino acids or their derivatives are known to bind. The results would identify potential "hotspots" of interaction, such as hydrogen bonds between the amino or carboxyl groups of the ligand and amino acid residues in the active site of the protein. researchgate.net The docking score provides a semi-quantitative estimate of the binding strength, helping to prioritize the molecule for further experimental testing. researchgate.net

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Target.

Parameter Value
Binding Affinity (kcal/mol) -7.2
Interacting Residues Asp120, Ser150, Phe280, Tyr310
Hydrogen Bond Interactions Amino group with Asp120 (side chain)
Carboxyl group with Ser150 (backbone)
Hydrophobic Interactions Benzyl (B1604629) group with Phe280, Tyr310

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. scl.rs MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur in a biological environment. scl.rs

An MD simulation of this compound bound to a target protein would reveal the flexibility of the ligand in the binding pocket and the stability of key interactions, such as hydrogen bonds. By analyzing the trajectory of the simulation, one can assess whether the initial docked pose is maintained over time, thus providing a more rigorous evaluation of the potential for biological activity. These simulations are crucial for understanding the dynamic nature of molecular recognition.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction utilizes computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME profiles, thereby reducing the likelihood of late-stage failures. Various software and web-based tools, such as admetSAR, SwissADME, and Osiris Property Explorer, are employed to predict these properties based on the molecule's structure. biotechnologia-journal.org

For this compound, a systematic in silico ADME assessment would involve the calculation of several key descriptors. Human intestinal absorption (HIA) is a critical parameter for orally administered drugs, and computational models can predict the percentage of absorption. nih.gov The ability of a compound to cross the blood-brain barrier (BBB) is another crucial factor, especially for drugs targeting the central nervous system.

Pharmacokinetic modeling for this compound would involve simulating its behavior in the body over time. Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that can simulate the absorption, distribution, metabolism, and excretion of a drug in various organs and tissues. nih.govmdpi.com These models can help in predicting human pharmacokinetic profiles from preclinical data and understanding potential drug-drug interactions.

A hypothetical in silico ADME profile for this compound is presented below. This table illustrates the types of data generated in such an analysis.

Table 1: Predicted ADME Properties of this compound

ADME ParameterPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerateSuggests reasonable absorption across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowMay not be suitable for targeting the central nervous system unless modified.
Plasma Protein BindingModerateInfluences the fraction of free drug available for therapeutic action.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme.
CYP450 3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions with substrates of this major metabolic enzyme.
Excretion
Renal ClearanceHighSuggests efficient elimination through the kidneys.

This table is generated for illustrative purposes based on general principles of in silico ADME prediction and does not represent experimentally verified data for this compound.

Potential Applications and Future Research Directions

2-(m-Aminobenzyl)butyric Acid as a Versatile Synthetic Intermediate for Novel Chemical Entities

The structural features of this compound make it an exceptionally versatile building block for synthesizing novel chemical entities. The presence of three distinct functional groups—the amino group, the carboxylic acid, and the aromatic ring—allows for a wide array of chemical modifications. This versatility has been demonstrated in its use as an intermediate in the synthesis of pharmaceuticals, such as the cholecystographic agent Iopanoic acid. wikipedia.orgwho.int In this synthesis, the core structure of this compound is elaborated through iodination of the benzene (B151609) ring and modification of the amino group.

Future applications could leverage this multi-functionality in combinatorial chemistry to generate large libraries of compounds for drug discovery. nih.gov The amino group can be acylated, alkylated, or used in peptide bond formation. The carboxylic acid can be converted to esters, amides, or other derivatives. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. This synthetic tractability makes it an attractive starting point for creating structurally diverse molecules with potential therapeutic applications. researchgate.net

Design and Synthesis of Advanced this compound-Based Probes and Tools for Chemical Biology

The development of molecular probes is crucial for studying biological processes at the molecular level. sigmaaldrich.com The structure of this compound is well-suited for the creation of such tools. The primary amine serves as a convenient handle for attaching reporter groups, such as fluorophores or affinity tags, while the rest of the molecule can be designed to interact with a specific biological target. sigmaaldrich.combiorxiv.org

For instance, fluorescently labeled derivatives of this compound could be synthesized to visualize and track the localization and dynamics of specific proteins or enzymes within living cells. chemrxiv.org By incorporating fluorophores that are sensitive to the local environment, these probes could report on changes in pH, polarity, or the binding state of the target biomolecule. The development of such probes often involves the inclusion of unnatural amino acids to improve selectivity and fluorescent properties. chemrxiv.orgresearchgate.net The amino group of this compound could be functionalized with various reactive groups to enable covalent labeling of target proteins, allowing for their identification and characterization. nih.gov

Integration of High-Throughput Screening with SAR-Driven Compound Design and Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a biological target to identify "hits." nih.govbmglabtech.com Libraries based on the this compound scaffold could be synthesized and screened to discover novel bioactive molecules. thermofisher.comnews-medical.net The structural diversity that can be achieved through the modification of its functional groups makes it an ideal candidate for library synthesis.

Once initial hits are identified, structure-activity relationship (SAR) studies can be conducted to optimize their potency and selectivity. news-medical.net SAR involves systematically modifying the structure of the hit compound and evaluating the effect of these changes on its biological activity. For this compound derivatives, this could involve altering the substituents on the aromatic ring, modifying the length or branching of the butyric acid side chain, or changing the nature of the group attached to the amine. nih.govebi.ac.uk This iterative process of design, synthesis, and testing can lead to the development of highly potent and specific drug candidates. iomcworld.com

Below is an interactive data table illustrating a hypothetical SAR study for a series of this compound derivatives.

Compound R1 (Ring Substitution) R2 (Amine Substitution) Relative Potency
Lead HH1x
A-1 4-ClH5x
A-2 4-FH3x
A-3 4-CH3H1.5x
B-1 HAcetyl10x
B-2 HMethyl2x
C-1 4-ClAcetyl50x

Prospects for Bio-Inspired Synthesis of this compound and its Analogs

While classical chemical synthesis provides a robust means to produce this compound, bio-inspired and chemoenzymatic approaches offer promising alternatives that can be more environmentally friendly and stereoselective. nih.govnih.govoup.com Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool for synthesizing complex molecules like non-canonical amino acids. nih.govresearchgate.net

Emerging Research Frontiers for Aminobenzyl Butyric Acid Derivatives in Medicinal Chemistry Research

The unique structural features of this compound and its derivatives position them at the forefront of several emerging areas in medicinal chemistry. researchgate.net One particularly exciting frontier is their potential use in the design of self-immolative linkers for targeted drug delivery. nih.govotago.ac.nz Self-immolative linkers are designed to release a payload, such as a cytotoxic drug, upon a specific triggering event, like enzyme cleavage. nih.govrsc.orgsigutlabs.com The aminobenzyl moiety is a key component in many such systems, undergoing a cascade of reactions to release the active drug. otago.ac.nzsigutlabs.com

Moreover, the incorporation of unnatural amino acids like this compound into peptides can lead to peptidomimetics with enhanced stability, improved pharmacokinetic properties, and novel biological activities. nih.govresearchgate.net These modified peptides could be developed as new therapeutics for a wide range of diseases. semanticscholar.org The ability to fine-tune the properties of this scaffold through chemical modification opens up vast possibilities for its application in developing next-generation therapeutics, from precisely targeted drug conjugates to novel protein-based drugs with enhanced "drug-like" properties. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.